molecular formula C4H7N3OS B103424 5-Ethoxy-1,3,4-thiadiazol-2-amine CAS No. 16784-23-9

5-Ethoxy-1,3,4-thiadiazol-2-amine

Cat. No. B103424
CAS RN: 16784-23-9
M. Wt: 145.19 g/mol
InChI Key: UNWILELBTFFRJV-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This compound has been the subject of various studies due to its potential applications in medicinal chemistry and material science 10.

Synthesis Analysis

The synthesis of 5-Ethoxy-1,3,4-thiadiazol-2-amine and its derivatives has been explored through different methods. One approach involves the reaction of potassium ethoxythiocarbonylcyanamide with N-chloro compounds, leading to the formation of 5-ethoxy-1,2,4-thiadiazolines, which can undergo further reactions to give the desired thiadiazoles . Another method includes the cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3, yielding a thiadiazole derivative . A novel one-pot synthesis method has been developed using thiosemicarbazide and carboxylic acid without toxic additives, which proceeds through three steps to form 2-amino-1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-Ethoxy-1,3,4-thiadiazol-2-amine derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the ibuprofen-thiadiazole hybrid compound was found to crystallize in the triclinic system with space group P-1, and its vibrational analysis suggested a partial double bond character in the thiadiazole moiety . Crystallographic and QTAIM analysis of N-substituted thiadiazole derivatives revealed different orientations of the amino group and the significance of intra- and intermolecular interactions in the stabilization of crystal structures .

Chemical Reactions Analysis

The reactivity of 5-Ethoxy-1,3,4-thiadiazol-2-amine has been studied in various chemical reactions. For example, the reaction of Δ^4-1,2,4-thiadiazoline with aliphatic amine can lead to the formation of 2-amidino-Δ^4,2,4-thiadiazolines and 1,3,5-triazines, with the ring opening being catalyzed by bases and acids . Additionally, the interaction of thiadiazole derivatives with carboxylic acids can result in the formation of cocrystals or salts, depending on whether proton transfer occurs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Ethoxy-1,3,4-thiadiazol-2-amine derivatives have been investigated. These compounds exhibit a range of interactions, such as hydrogen bonding and π-π stacking, which are crucial for their molecular recognition and self-assembly processes . The solubility, melting points, and other physicochemical properties are influenced by the nature of the substituents on the thiadiazole ring 10.

Safety And Hazards

The safety information for “5-Ethoxy-1,3,4-thiadiazol-2-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Research on 1,3,4-thiadiazole derivatives, including “5-Ethoxy-1,3,4-thiadiazol-2-amine”, is ongoing due to their potential biological activities . Future directions may include further exploration of their synthesis, characterization, and potential applications .

properties

IUPAC Name

5-ethoxy-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWILELBTFFRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1,3,4-thiadiazol-2-amine

CAS RN

16784-23-9
Record name 5-ethoxy-1,3,4-thiadiazol-2-amine
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